molecular formula C17H22NP B12916619 5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine CAS No. 89337-58-6

5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine

Cat. No.: B12916619
CAS No.: 89337-58-6
M. Wt: 271.34 g/mol
InChI Key: JMKJGBMBYXFNOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-5-phenylphosphinin-3-amine typically involves the reaction of diisopropylamine with a suitable phosphinine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of N,N-Diisopropyl-5-phenylphosphinin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-5-phenylphosphinin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinines .

Scientific Research Applications

N,N-Diisopropyl-5-phenylphosphinin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-5-phenylphosphinin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diisopropyl-5-methylphosphinin-3-amine
  • N,N-Diisopropyl-5-ethylphosphinin-3-amine
  • N,N-Diisopropyl-5-benzylphosphinin-3-amine

Uniqueness

N,N-Diisopropyl-5-phenylphosphinin-3-amine is unique due to its phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific ligand characteristics and reactivity profiles .

Properties

CAS No.

89337-58-6

Molecular Formula

C17H22NP

Molecular Weight

271.34 g/mol

IUPAC Name

5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine

InChI

InChI=1S/C17H22NP/c1-13(2)18(14(3)4)17-10-16(11-19-12-17)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

JMKJGBMBYXFNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CP=CC(=C1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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